molecular formula C10H10ClF3N2O B1527825 1-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]pyrrolidin-3-ol CAS No. 1219980-80-9

1-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]pyrrolidin-3-ol

Cat. No.: B1527825
CAS No.: 1219980-80-9
M. Wt: 266.65 g/mol
InChI Key: LCTHUZSMYUAYEC-UHFFFAOYSA-N
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Description

1-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]pyrrolidin-3-ol ( 1219980-80-9) is a chemical compound with the molecular formula C10H10ClF3N2O and a molecular weight of 266.65 . This compound features a pyrrolidin-3-ol group linked to a chloro- and trifluoromethyl-substituted pyridine ring, a structural motif of significant interest in modern medicinal chemistry . Compounds with this pyrrolidine-pyridine scaffold are key intermediates in pharmaceutical research, particularly in the development of novel ligands for central nervous system (CNS) targets . Recent scientific literature highlights the value of similar structural frameworks in the design of dual-target therapeutics, such as molecules that act as mu opioid receptor (MOR) agonists and dopamine D3 receptor (D3R) antagonists . These bifunctional compounds are being investigated for their potential to produce analgesic effects with a reduced risk of addiction and misuse liability . Researchers can utilize this compound as a versatile building block to develop and synthesize new chemical entities for probing biological mechanisms and optimizing drug-like properties, including blood-brain barrier permeability . The product is provided for Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]pyrrolidin-3-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10ClF3N2O/c11-8-3-6(10(12,13)14)4-15-9(8)16-2-1-7(17)5-16/h3-4,7,17H,1-2,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LCTHUZSMYUAYEC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1O)C2=C(C=C(C=N2)C(F)(F)F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10ClF3N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301190916
Record name 1-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-3-pyrrolidinol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301190916
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

266.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1219980-80-9
Record name 1-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-3-pyrrolidinol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1219980-80-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-3-pyrrolidinol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301190916
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

1-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]pyrrolidin-3-ol (CAS No. 1219980-80-9) is a compound of interest in medicinal chemistry due to its potential biological activities. The presence of the trifluoromethyl group and the pyridine moiety contributes to its pharmacological properties, making it a candidate for various therapeutic applications.

The molecular formula of this compound is C10H10ClF3N2OC_{10}H_{10}ClF_3N_2O, with a molecular weight of approximately 266.65g/mol266.65\,g/mol. Its structure includes a pyrrolidine ring attached to a chlorinated pyridine, which is significant in influencing its biological activity.

Biological Activity

Research indicates that compounds containing trifluoromethyl groups often exhibit enhanced biological activities, particularly in the inhibition of enzymes and receptors. The following sections detail specific biological activities associated with this compound.

1. Antiinflammatory Activity

Studies have shown that derivatives of pyridine and pyrrolidine can possess anti-inflammatory properties. For instance, compounds similar to this compound have been tested for their ability to inhibit cyclooxygenase (COX) enzymes, which are key players in the inflammatory process. A review highlighted that certain trifluoromethyl-containing compounds exhibited significant selectivity towards COX-2 over COX-1, suggesting a favorable safety profile .

2. Analgesic Properties

The analgesic effects of related compounds were evaluated using various pain models, revealing that some derivatives demonstrated comparable efficacy to established analgesics such as celecoxib. The selectivity index for COX inhibition was notably high, indicating potential for reduced gastrointestinal side effects .

3. Antimicrobial Activity

Preliminary studies have suggested that the compound may exhibit antimicrobial properties against certain bacterial strains. The presence of the chlorinated and trifluoromethyl groups enhances lipophilicity, which could improve membrane permeability and thus increase antimicrobial efficacy .

Case Studies

Case Study 1: In Vivo Evaluation of Anti-inflammatory Effects
A study conducted on a series of trifluoromethyl-pyridine derivatives demonstrated that compounds similar to this compound significantly reduced edema in carrageenan-induced paw edema models. The most potent compound showed an IC50 value comparable to standard anti-inflammatory drugs .

Case Study 2: Safety Profile Assessment
Histopathological evaluations in animal models indicated minimal organ toxicity associated with the administration of related compounds, supporting their potential as safe therapeutic agents .

Data Tables

PropertyValue
Molecular FormulaC10H10ClF3N2O
Molecular Weight266.65 g/mol
CAS Number1219980-80-9
Antiinflammatory IC50Comparable to celecoxib
Selectivity Index (COX)High

Scientific Research Applications

Agrochemical Applications

Pesticidal Properties
The compound's structural characteristics allow it to function as a potential agrochemical. Compounds containing chlorinated and trifluoromethyl groups are often investigated for their efficacy as pesticides or herbicides due to their ability to disrupt biological processes in pests while being less harmful to crops .

Case Study: Herbicidal Activity
In a comparative study of similar pyridine derivatives, it was found that compounds with trifluoromethyl substitutions exhibited notable herbicidal activity against specific weed species. This suggests that 1-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]pyrrolidin-3-ol could be synthesized and tested for similar applications in crop protection .

Materials Science

Synthesis of Functional Materials
The unique chemical structure of this compound allows it to be utilized in the synthesis of advanced materials. Its ability to form stable complexes with metals makes it a candidate for developing catalysts or materials with specific electronic properties.

Case Study: Catalytic Applications
Research into the use of pyridine-based compounds in catalysis has shown promise. For instance, studies have indicated that such compounds can facilitate various organic transformations, enhancing reaction rates and selectivity . The incorporation of this compound into catalytic systems could lead to improved efficiencies in synthetic chemistry.

Comparison with Similar Compounds

Comparison with Structural Analogs

Pyridine Derivatives with Halogen/Functional Group Variations

3-Chloro-5-(trifluoromethyl)pyridine-2-ol (CAS: 79623-37-3)
  • Structure : Lacks the pyrrolidine ring, with a hydroxyl group directly attached to the pyridine core.
  • Molecular weight : 197.54 g/mol .
  • Key differences : Simpler structure, lower molecular weight, and higher polarity (TPSA ~33 Ų). The absence of the pyrrolidine ring reduces conformational flexibility and hydrogen-bonding capacity compared to the target compound.
3-(2-Chloro-5-fluoropyridin-3-yl)propan-1-ol
  • Structure: Features a fluoropyridine core with a propanol side chain.
  • Key differences : Fluorine substitution and a linear aliphatic chain instead of a pyrrolidine ring. This increases hydrophilicity but may reduce binding affinity in hydrophobic pockets .

Piperazine and Piperidine Analogs

1-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]piperazine
  • Structure : Replaces pyrrolidine with a piperazine ring.
  • Piperazine derivatives in achieved 70–86% synthesis yields, suggesting better synthetic accessibility than pyrrolidine analogs .
1-(3-Chloropyridin-4-yl)pyrrolidin-3-ol (CAS: 1519325-29-1)
  • Structure : Chloropyridine at position 4 instead of 2.
  • Key differences : Altered substitution pattern on the pyridine ring may affect electronic distribution and steric interactions in target binding .

Functional Group Modifications

1-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]pyrrolidin-3-amine
  • Structure : Replaces the hydroxyl group with an amine.
  • Key differences : Increased basicity (pKa ~10–11) and altered hydrogen-bonding profiles. The amine group may enhance interactions with acidic residues in enzymes or receptors .
1-[3-Chloro-5-(trifluoromethyl)phenyl]-3-cyclopropylpropane-1,3-dione (CAS: 172527-65-0)
  • Structure : Ditopic ketone instead of pyrrolidine.

Fluorinated Agrochemical Candidates

highlights 1-(3-Chloro-5-(trifluoromethyl)phenyl)-2,2,4,4,4-pentafluoro-3,3-dihydroxybutan-1-one , a fluorinated ketone with 95% synthesis yield . Its pentafluoro and dihydroxy groups confer extreme lipophilicity (XlogP >3) but may limit solubility in aqueous systems. In contrast, the target compound balances lipophilicity (XlogP ~1.4) and polarity, making it more suitable for systemic transport in crop protection applications .

Data Tables

Table 1: Structural and Physicochemical Comparison

Compound Name Molecular Formula Molecular Weight (g/mol) XlogP TPSA (Ų) Key Functional Groups
Target Compound C₁₀H₁₀ClF₃N₂O 266.65 ~1.4 49 Pyridine, pyrrolidine, hydroxyl
3-Chloro-5-(trifluoromethyl)pyridine-2-ol C₆H₃ClF₃NO 197.54 ~1.0 33 Pyridine, hydroxyl
1-[3-Cl-5-CF₃-pyridin-2-yl]piperazine C₉H₁₀ClF₃N₄ 266.66 ~0.8 38 Pyridine, piperazine
Pyrrolidin-3-amine derivative C₁₀H₁₁ClF₃N₃ 261.66 ~1.2 49 Pyridine, pyrrolidine, amine
Fluorinated diketone (CAS 172527-65-0) C₁₄H₈ClF₈O₂ 436.65 >3.0 55 Pentafluoro, diketone

Preparation Methods

Comparative Data Table

Method Key Reagents/Conditions Yield/Notes Source
Direct Coupling Na₂CO₃, DMSO, 90°C, 12h ~27% yield after purification
TCDI-Mediated TCDI, 40°C, HPLC purification Requires stoichiometric optimization
Halogenation Pathway WCl₆, Cl₂ gas, dichloromethane High purity but multi-step
Reductive Alkylation Cs₂CO₃, MeCN, 80°C Scalable for industrial use

Critical Analysis

  • Efficiency : Direct coupling (Method 1) offers simplicity but moderate yields.
  • Scalability : Halogenation pathways (Method 3) are industrially viable but require stringent control of reaction conditions.
  • Purity : TCDI-mediated synthesis (Method 2) enables precise intermediate isolation but involves costly reagents.

Q & A

Q. What are the common synthetic routes for preparing 1-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]pyrrolidin-3-ol, and how do reaction conditions influence yield and purity?

The synthesis typically involves nucleophilic substitution or coupling reactions. For example:

  • Step 1 : Functionalization of the pyridine ring with chloro and trifluoromethyl groups via halogenation or trifluoromethylation under controlled temperatures (e.g., 60–80°C) .
  • Step 2 : Coupling the substituted pyridine with pyrrolidin-3-ol using catalytic systems like palladium or copper catalysts to form the final structure. Reaction solvents (e.g., DMF or THF) and bases (e.g., K₂CO₃) significantly impact yield, with optimal purity achieved through column chromatography .

Q. What spectroscopic techniques are most effective for characterizing this compound’s structure and purity?

  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm substituent positions and stereochemistry. For instance, the hydroxyl proton in pyrrolidin-3-ol appears as a broad singlet near δ 4.5–5.5 ppm .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies molecular weight (e.g., [M+H]⁺ peak at m/z 296.06) .
  • Infrared (IR) Spectroscopy : Detects functional groups like C-F (1100–1200 cm⁻¹) and O-H (3200–3600 cm⁻¹) stretches .

Advanced Questions

Q. How do the chloro and trifluoromethyl substituents influence the pyridine ring’s electronic properties and reactivity?

The chloro group is electron-withdrawing via inductive effects, directing nucleophilic attacks to the para position. The trifluoromethyl group exerts strong -I and +R effects, further deactivating the ring and stabilizing intermediates. Computational studies (e.g., DFT) reveal reduced electron density at C-2 and C-6, favoring regioselective substitutions at these positions .

Q. What strategies mitigate regioselectivity challenges during functionalization of the pyrrolidin-3-ol moiety?

  • Protecting Groups : Use tert-butyldimethylsilyl (TBS) ethers to block the hydroxyl group during reactions .
  • Steric Control : Bulky reagents like LDA (lithium diisopropylamide) favor substitution at less hindered sites .
  • Solvent Effects : Polar aprotic solvents (e.g., DMSO) enhance nucleophilicity at specific positions .

Q. How does the stereochemistry of pyrrolidin-3-ol impact biological activity?

The hydroxyl group’s spatial arrangement influences hydrogen bonding with biological targets. For example, cis stereochemistry in similar pyrrolidine derivatives enhances binding affinity to enzymes like kinases or GPCRs, as shown in docking studies .

Q. What contradictions exist in reported biological activities of structurally analogous compounds, and how can they be resolved?

  • Contradiction : Some studies report antimicrobial activity for chloro-trifluoromethyl pyridines, while others show inactivity.
  • Resolution : Differences in bacterial strain susceptibility (e.g., Gram-negative vs. Gram-positive) and compound solubility (logP variations) must be standardized. Dose-response assays under consistent conditions (e.g., pH 7.4, 37°C) clarify discrepancies .

Comparative Analysis of Structural Analogs

Compound NameKey SubstituentsUnique Reactivity/BioactivityReference
2-Chloro-6-(trifluoromethyl)pyridin-3-olCl at C-2, CF₃ at C-6High electrophilicity at C-4
2-Amino-3-chloro-5-(trifluoromethyl)pyridineNH₂ at C-2, Cl at C-3Enhanced nucleophilic substitution
(2-Chloro-3-(trifluoromethyl)phenyl)(pyrrolidin-1-yl)methanonePyrrolidine ketone linkageImproved CNS penetration

Methodological Recommendations

  • Experimental Design : Use fractional factorial designs to optimize reaction parameters (temperature, solvent, catalyst) .
  • Data Analysis : Apply multivariate statistics (e.g., PCA) to correlate substituent effects with bioactivity .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]pyrrolidin-3-ol
Reactant of Route 2
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1-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]pyrrolidin-3-ol

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